

commercial availability and suppliers of 1-(Benzo[b]thiophen-7-yl)ethanone

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Compound of Interest

1-(Benzo[b]thiophen-7yl)ethanone

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An In-depth Technical Guide to 1-(Benzo[b]thiophen-7-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Benzo[b]thiophen-7-yl)ethanone**, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, and explores the broader context of the benzothiophene scaffold in therapeutic development, including relevant biological activities and signaling pathways associated with its derivatives.

Commercial Availability and Suppliers

1-(Benzo[b]thiophen-7-yl)ethanone is a specialty chemical available from a limited number of commercial suppliers. It is primarily intended for research and development purposes. One notable supplier is Advanced ChemBlocks, which offers the compound with a purity of 95%. Due to its specialized nature, researchers should anticipate lead times for procurement and may need to request a detailed Certificate of Analysis for specific batch characteristics.

Physicochemical Properties

A summary of the key quantitative data for **1-(Benzo[b]thiophen-7-yl)ethanone** is presented in the table below. This information is crucial for experimental design, including reaction setup,



solvent selection, and analytical method development.

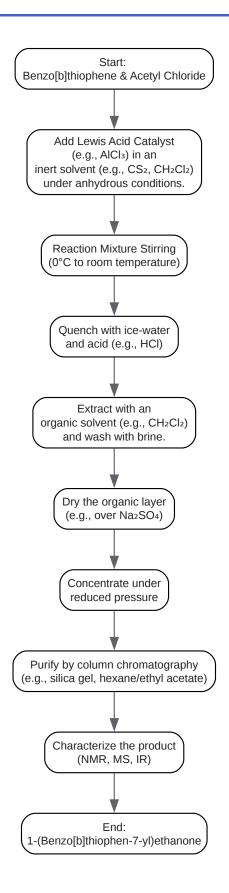
Property	Value	Reference
CAS Number	22720-52-1	[1]
Molecular Formula	C10H8OS	[2]
Molecular Weight	176.24 g/mol	[2]
Purity	≥95%	
Appearance	Not specified (typically off- white to yellow solid)	
Solubility	Soluble in organic solvents such as DMSO and methanol	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(Benzo[b]thiophen-7-yl)ethanone** is not readily available in public literature, the synthesis of benzothiophene derivatives is well-documented. A common and adaptable method is the Friedel-Crafts acylation of benzo[b]thiophene.

General Experimental Workflow for Friedel-Crafts Acylation:





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Caption: General workflow for the synthesis of acetyl-benzo[b]thiophenes via Friedel-Crafts acylation.

Detailed Methodology (Hypothetical, based on general procedures):

- Reaction Setup: To a stirred solution of benzo[b]thiophene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 to 2.5 equivalents) portion-wise at 0 °C.
- Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining
 the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room
 temperature and stir for several hours, monitoring the progress by thin-layer chromatography
 (TLC).
- Work-up: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. The resulting crude product can be purified by column
 chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate
 in hexanes) to yield the desired 1-(Benzo[b]thiophen-7-yl)ethanone.
- Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Potential Signaling Pathways

While specific biological data for **1-(Benzo[b]thiophen-7-yl)ethanone** is scarce in the literature, the benzothiophene scaffold is a well-recognized pharmacophore present in numerous biologically active molecules.[2] Derivatives of benzothiophene have been

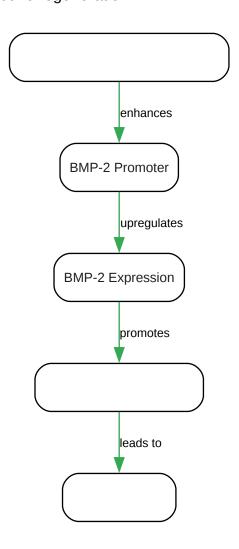


investigated for a wide range of therapeutic applications, including as antimicrobial, antifungal, and anticancer agents.[2]

Several studies on various isomers and derivatives of acetyl-benzo[b]thiophene and related structures have shed light on their potential mechanisms of action and involvement in key signaling pathways.

Potential Therapeutic Applications and Associated Signaling Pathways of Benzothiophene Derivatives:

Anti-osteoporosis: Analogues of 1-(benzo[b]thiophen-2-yl)ethanone have been shown to
enhance the expression of Bone Morphogenetic Protein-2 (BMP-2), a crucial protein in bone
formation.[3] This suggests a potential role in modulating signaling pathways involved in
osteoblast differentiation and bone regeneration.

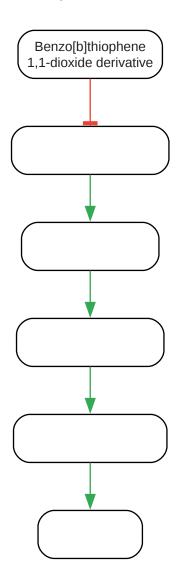




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Caption: Proposed mechanism of action for anti-osteoporotic benzothiophene analogues.

- Anticancer Activity:
 - STAT3 Inhibition: Benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5] STAT3 is a key regulator of cell proliferation, survival, and migration, and its aberrant activation is common in many cancers. Inhibition of STAT3 by these compounds can induce apoptosis and block the cell cycle in cancer cells.[4][5]

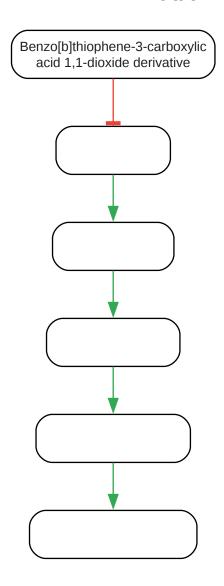


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Caption: Inhibition of the STAT3 signaling pathway by benzo[b]thiophene derivatives.

RhoA/ROCK Pathway Inhibition: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide
derivatives have been shown to target the RhoA/ROCK signaling pathway, which is crucial
for cancer cell migration and invasion.[6][7] By inhibiting this pathway, these compounds
can suppress key processes involved in metastasis.[6][7]



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It is important to note that while these findings for related benzothiophene structures are promising, dedicated research is required to determine the specific biological activities and signaling pathway involvement of 1-(Benzo[b]thiophen-7-yl)ethanone. Its unique substitution pattern may lead to novel pharmacological properties.



Conclusion

1-(Benzo[b]thiophen-7-yl)ethanone represents an intriguing, yet
underexplored, chemical entity for researchers in drug discovery. Its
commercial availability, albeit limited, provides a starting point for
investigation. While direct biological data is lacking, the broader
family of benzothiophenes has demonstrated significant potential
across various therapeutic areas by modulating key signaling pathways.
Further research into the synthesis, characterization, and biological
evaluation of 1-(Benzo[b]thiophen-7-yl)ethanone is warranted to unlock
its potential as a novel scaffold for the development of new
therapeutic agents.

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